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molecular formula C7H13BrO2 B066364 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 172797-67-0

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No. B066364
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05821255

Procedure details

12 ml of dihydropyran and 20 mg of paratoluenesulphonic acid are added to a solution of 3.7 ml of 2-bromoethanol dissolved in 100 ml of methylene chloride. After stirring for 3 hours at 20° C., the reaction medium is washed with water and then with saturated aqueous sodium chloride, and evaporated to dryness. The residue is distilled at 90° C. at a pressure of 0.5 mbar.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:18][CH2:19][CH2:20][OH:21]>C(Cl)Cl>[Br:18][CH2:19][CH2:20][O:21][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
20 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
BrCCO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction medium is washed with water
CUSTOM
Type
CUSTOM
Details
with saturated aqueous sodium chloride, and evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 90° C. at a pressure of 0.5 mbar

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrCCOC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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